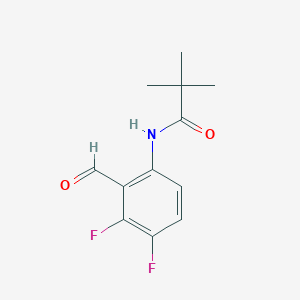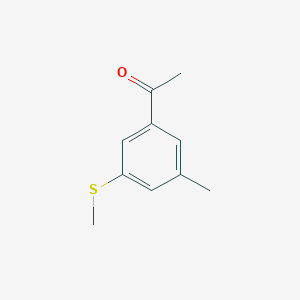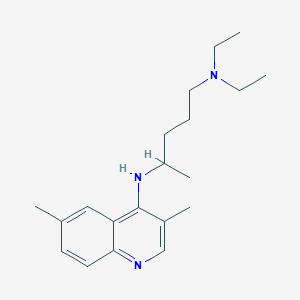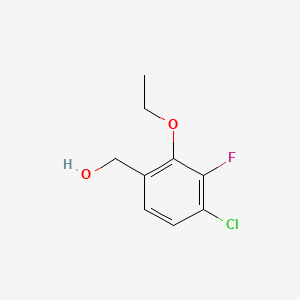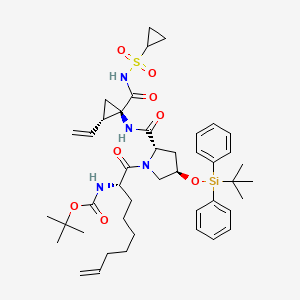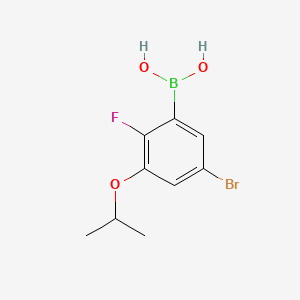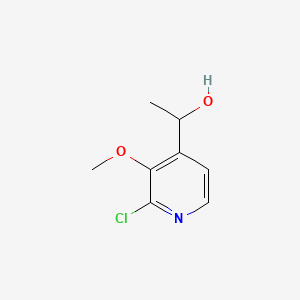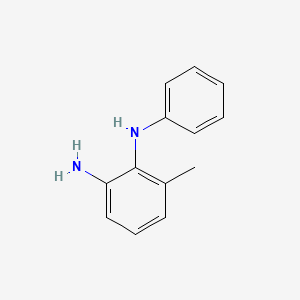
3-Methyl-N2-phenyl-1,2-benzenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N2-phenyl-1,2-benzenediamine is an organic compound with the molecular formula C13H14N2 It is a derivative of benzenediamine, where a methyl group is attached to the third carbon and a phenyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine typically involves the reaction of 3-methyl-1,2-benzenediamine with a phenylating agent. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-methyl-1,2-benzenediamine reacts with a phenyl halide under basic conditions . The reaction is usually carried out in a solvent such as ethanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity.
化学反応の分析
Types of Reactions
3-Methyl-N2-phenyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-N2-phenyl-1,2-benzenediamine has several applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-N2-phenyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways . The exact mechanism varies depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-Methyl-1,2-phenylenediamine: Similar structure but lacks the phenyl group.
1,3-Benzenediamine, 2-methyl-: Similar structure but the methyl group is attached to the second carbon.
1,2-Benzenediamine: Lacks both the methyl and phenyl groups.
Uniqueness
3-Methyl-N2-phenyl-1,2-benzenediamine is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
3-methyl-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9,15H,14H2,1H3 |
InChIキー |
FVOSFVQLBNRADV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
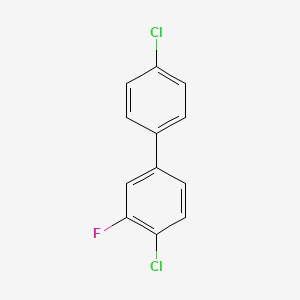
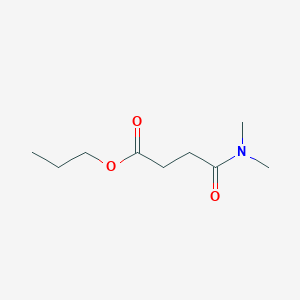
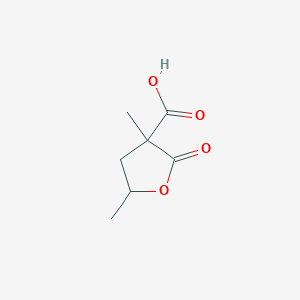
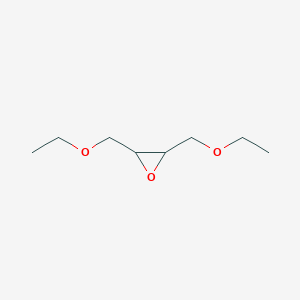
![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
